4-Phenylcyclohexyl methanesulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

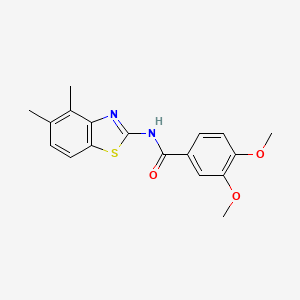

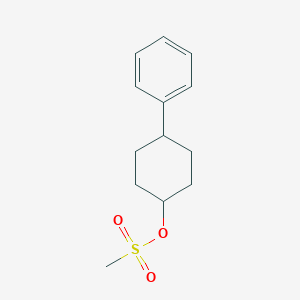

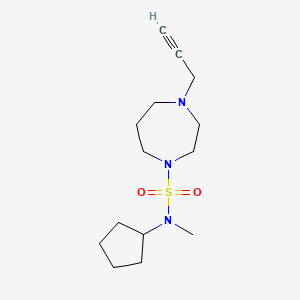

4-Phenylcyclohexyl methanesulfonate is a chemical compound with the molecular formula C₁₄H₁₈O₃S. It falls under the category of organic sulfonates. The compound consists of a cyclohexane ring with a phenyl group attached and a methanesulfonate (CH₃SO₃) functional group. Its systematic name is (1R,4R)-4-phenylcyclohexyl methanesulfonate .

Molecular Structure Analysis

The molecular structure of 4-Phenylcyclohexyl methanesulfonate consists of a cyclohexane ring with a phenyl group attached to one of the carbon atoms. The methanesulfonate group is connected to another carbon atom within the cyclohexane ring. The stereochemistry of the compound is (1R,4R), indicating the configuration of the chiral centers .

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Analytical Applications in Lipid Peroxidation Assays

4-Phenylcyclohexyl methanesulfonate, through its derivatives, plays a crucial role in analytical chemistry, particularly in lipid peroxidation assays. Gérard-Monnier et al. (1998) developed a colorimetric assay for lipid peroxidation using methanesulfonic acid, yielding a chromophore for measuring malondialdehyde (MDA) and 4-hydroxyalkenals. This assay is significant for determining specific lipid peroxidation markers in biological samples, contributing to a better understanding of oxidative stress and related diseases (Gérard-Monnier et al., 1998).

Microbial Metabolism Research

Methanesulfonic acid, a key component related to 4-Phenylcyclohexyl methanesulfonate, is vital in studying microbial metabolism. Kelly and Murrell (1999) highlighted its role as a sulfur source for aerobic bacteria and as a carbon and energy substrate for specialized methylotrophs. This research aids in understanding biogeochemical cycling and environmental microbiology (Kelly & Murrell, 1999).

Role in Organic Synthesis

In organic synthesis, methanesulfonic acid derivatives are used for various reactions. Chan, Cox, and Sinclair (2008) explored the selective hydrolysis of methanesulfonate esters, demonstrating their importance in chemical synthesis and pharmaceutical manufacturing (Chan, Cox, & Sinclair, 2008). Similarly, Wang Shi-zhi (2011) discussed the use of cerium(IV) methanesulfonate in synthesizing aromatic aldehydes or ketones, highlighting its efficacy as an oxidizing agent in organic synthesis (Wang Shi-zhi, 2011).

Environmental and Electrochemical Applications

Methanesulfonic acid, a closely related chemical, has environmental benefits due to its chemical and physical properties. Gernon et al. (1999) reviewed its use as an environmentally friendly electrolyte in electrochemical processes, emphasizing its role in green chemistry (Gernon et al., 1999).

Propriétés

IUPAC Name |

(4-phenylcyclohexyl) methanesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3S/c1-17(14,15)16-13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-6,12-13H,7-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBJQZZOGJPBGNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OC1CCC(CC1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Phenylcyclohexyl methanesulfonate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2917099.png)

![Benzo[b]thiophen-2-yl(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)methanone](/img/structure/B2917103.png)

![3-[N-(4-methoxyphenyl)3-chlorobenzenesulfonamido]propanoic acid](/img/structure/B2917109.png)

![7-(Chloromethyl)-2-methylbenzo[d]oxazole](/img/structure/B2917110.png)

![Racemic-(3aR,6S,6aR)-4-(tert-butoxycarbonyl)hexahydro-2H-furo[3,2-b]pyrrole-6-carboxylic acid](/img/structure/B2917114.png)

![1-({3-[(furan-2-yl)methyl]-4-oxo-3,4-dihydroquinazolin-2-yl}methyl)-N-phenylpiperidine-3-carboxamide](/img/structure/B2917116.png)

![1-[2-(2-chlorophenoxy)ethyl]-3-hydroxy-5-methyl-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one](/img/structure/B2917117.png)